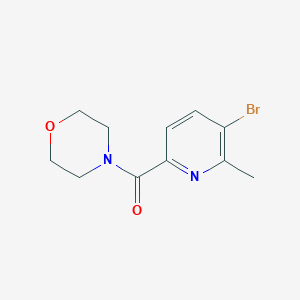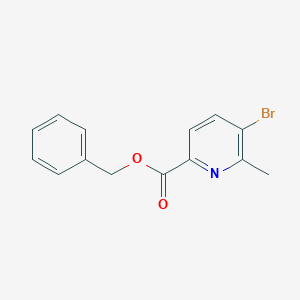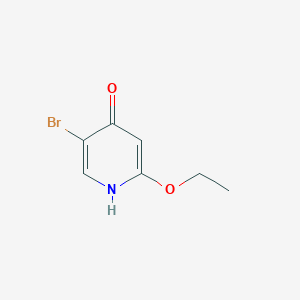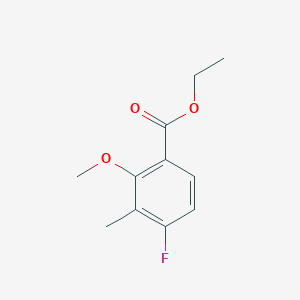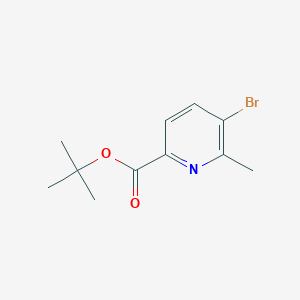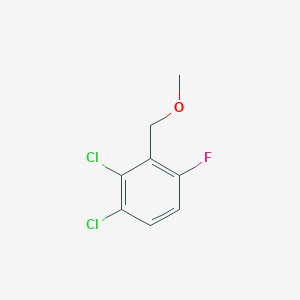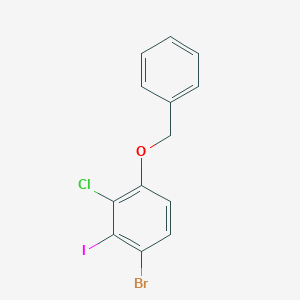
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene is a chemical compound that belongs to the category of heterocyclic organic compounds . It is also known by its CAS number 56872-27-6 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with a benzyloxy group, a bromine atom, a chlorine atom, and an iodine atom attached to it . The molecular formula is C13H10BrClO and the molecular weight is 297.57 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 366.808ºC at 760 mmHg, a melting point of 58-62ºC, a flash point of 175.639ºC, and a density of 1.471g/cm³ .Wirkmechanismus
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene is a reagent that is used to facilitate organic reactions. It acts as a nucleophile that can react with a variety of different molecules, including electrophiles such as alkyl halides, aldehydes, and ketones. The reaction of this compound with an electrophile results in the formation of a new covalent bond between the two molecules.
Biochemical and Physiological Effects
This compound has not been studied for its potential biochemical or physiological effects. As a result, there is currently no evidence to suggest that it has any biochemical or physiological effects on humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it can be used to facilitate a wide variety of reactions. It is also relatively non-toxic and has a low boiling point, making it easy to handle and store. However, it is highly reactive, and it is important to take appropriate safety precautions when working with it.
Zukünftige Richtungen
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene has potential applications in a variety of scientific research fields. It could be used to synthesize a variety of compounds, including pharmaceuticals and agrochemicals, as well as polymers and other compounds. It could also be used as a catalyst for organic reactions, and as an intermediate in the synthesis of other compounds. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of this compound.
Synthesemethoden
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene can be synthesized through a series of reactions starting with the reaction of benzyl bromide and potassium iodide in acetonitrile. This yields 1-bromo-4-chloro-3-iodobenzene, which can then be reacted with benzyl alcohol in the presence of a base such as sodium hydroxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene has been studied for its potential applications in various scientific research fields. It has been used as a reagent for the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. It has also been studied for its potential use in the synthesis of polymers, as a catalyst for organic reactions, and as an intermediate in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
1-bromo-3-chloro-2-iodo-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClIO/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTWYLFOQIFKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


